[Tdf1]Angiotensin II is synthesized through solid-phase peptide synthesis, a method that allows for precise control over the sequence and modifications of peptides. It falls under the classification of peptide hormones and is specifically categorized as an angiotensin peptide, which is significant in cardiovascular physiology.
The synthesis of [Tdf1]Angiotensin II typically employs solid-phase peptide synthesis using Fmoc (9-fluorenylmethoxycarbonyl) chemistry combined with HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling reagent. This method allows for the sequential addition of amino acids to form the desired peptide chain.
Industrial Production Methods: For large-scale production, automated peptide synthesizers are utilized, along with purification techniques such as high-performance liquid chromatography to achieve high purity and yield levels. The incorporation of photoreactive groups is carefully controlled to ensure that the final product retains its biological activity while allowing for subsequent chemical reactions under UV light.
The molecular structure of [Tdf1]Angiotensin II can be represented by its InChI and SMILES notations:
InChI=1S/C57H74F3N15O10/c1-5-32(4)46(52(82)69-42(28-37-29-64-30-66-37)53(83)75-24-10-14-44(75)50(80)70-43(54(84)85)27-33-11-7-6-8-12-33)72-49(79)41(26-35-17-21-38(76)22-18-35)68-51(81)45(31(2)3)71-48(78)40(13-9-23-65-55(62)63)67-47(77)39(61)25-34-15-19-36(20-16-34)56(73-74-56)57(58,59)60/h6-8,11-12,15-22,29-32,39-46,76H,5,9-10,13-14,23-28,61H2,1-4H3,(H,64,66)(H,67,77)(H,68,81)(H,69,82)(H,70,80)(H,71,78)(H,72,79)(H4,62,63,65)/t32-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1
This notation provides detailed information about the compound's structure including its connectivity and stereochemistry.
The molecular formula for [Tdf1]Angiotensin II is , with a molecular weight of approximately 1,207.2 g/mol.
[Tdf1]Angiotensin II can undergo several chemical reactions due to its functional groups:
The primary products from these reactions include oxidized forms of [Tdf1]Angiotensin II and covalent complexes with target biomolecules.
[Tdf1]Angiotensin II primarily acts through binding to angiotensin type 1 receptors (AT1R). This interaction initiates a cascade of intracellular signaling pathways that lead to various physiological responses such as vasoconstriction and increased blood pressure.
Research indicates that angiotensin II stimulates cell proliferation and migration through AT1R activation in lymphatic endothelial cells. The activation involves several downstream signaling pathways including G protein-coupled receptor signaling and Jak/STAT pathways .
[Tdf1]Angiotensin II is typically presented as a white to off-white powder. Its solubility varies based on the solvent used but is generally soluble in water and organic solvents.
Key chemical properties include:
[Tdf1]Angiotensin II has significant applications in scientific research:
AngII’s primary function within RAS centers on regulating vascular tone, sodium homeostasis, and aldosterone secretion via G-protein-coupled angiotensin II type 1 and type 2 receptors (AT1R/AT2R) [2]. Molecular studies utilize AngII to probe receptor dynamics:
Sepsis research exemplifies AngII’s utility, where its deficiency correlates with organ failure. Elevated renin and reduced AngII conversion (quantified by Ang I/II ratio > 3.0) predict acute kidney injury and mortality in distributive shock [8] [4]. Table 1 summarizes key pathophysiological mechanisms elucidated through AngII:
Table 1: Angiotensin II in Disease Pathophysiology
Condition | RAAS Dysregulation | Research Findings |
---|---|---|
Septic Shock | ↑ Renin, ↓ ACE activity, ↓ AT1R expression | Renal AT1R downregulation linked to impaired filtration [8] |
Acute Lung Injury | Pulmonary ACE shedding | AT1R blockade attenuates ventilator-induced injury [8] |
Hypertension | AT1R overactivation | Radioligands confirm receptor density changes [3] [6] |
Radiolabeled AngII derivatives enable precise quantification of receptor distribution and affinity. Key methodological advances include:
Radioligand Design
Quantitative Techniques
Table 2: Radioligand Binding Parameters for Angiotensin Receptors
Radioligand | Receptor Target | Affinity (Kd) | Applications |
---|---|---|---|
¹²⁵I-[Sar¹,Ile⁸]AngII | AT1R | 0.15–0.3 nM | Tissue autoradiography |
³H-AngII | Pan-angiotensin | 1.2 nM | Whole-organ binding kinetics |
¹¹C-Methylated Candesartan | AT1R | 0.4 nM | PET imaging of receptor occupancy |
Methodological rigor requires controlling for peptidase degradation via protease inhibitors and low-temperature assays [3] [6]. Recent innovations combine radioligand data with crystallography to model AT1R conformational changes during activation [6].
Imaging Integration
Positron emission tomography (PET) with carbon-11-labeled AngII receptor blockers visualizes real-time receptor engagement in vivo, facilitating pharmacokinetic studies of novel RAS inhibitors [3].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 387825-07-2
CAS No.: